molecular formula C9H22O2Si B598600 CID 78061256 CAS No. 150176-63-9

CID 78061256

Cat. No.: B598600
CAS No.: 150176-63-9
M. Wt: 190.358
InChI Key: KYXBWEVNDUHIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78061256 is an organosilicon compound with the molecular formula C10H22O2Si. It is a versatile reagent used in organic synthesis, particularly in the protection of alcohols and carboxylic acids. The compound is characterized by its tert-butyl group attached to a silicon atom, which is further bonded to a 1,1-dimethoxypropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

CID 78061256 can be synthesized through the reaction of tert-butyl dimethyl chlorosilane with 1,1-dimethoxypropane in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 1,1-dimethoxypropyl group.

Industrial Production Methods

On an industrial scale, the production of tert-butyl(1,1-dimethoxypropyl)silane involves similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

CID 78061256 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes with different substituents.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Compounds with new functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl(1,1-dimethoxypropyl)silane is used as a protecting group for alcohols and carboxylic acids. It helps in the selective protection and deprotection of functional groups during multi-step organic synthesis.

Biology and Medicine

The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals. Its ability to protect sensitive functional groups makes it valuable in the preparation of complex drug molecules.

Industry

In the industrial sector, tert-butyl(1,1-dimethoxypropyl)silane is used in the production of specialty chemicals and materials. It is also employed in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl(1,1-dimethoxypropyl)silane exerts its effects involves the formation of stable silicon-oxygen bonds. The tert-butyl group provides steric hindrance, protecting the silicon atom from unwanted reactions. This stability allows for selective reactions at other functional groups in the molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(dimethyl)silane
  • tert-Butyl(trimethyl)silane
  • tert-Butyl(phenyl)silane

Uniqueness

CID 78061256 is unique due to its 1,1-dimethoxypropyl group, which provides additional stability and reactivity compared to other tert-butyl silanes. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial.

Properties

CAS No.

150176-63-9

Molecular Formula

C9H22O2Si

Molecular Weight

190.358

IUPAC Name

tert-butyl(1,1-dimethoxypropyl)silane

InChI

InChI=1S/C9H22O2Si/c1-7-9(10-5,11-6)12-8(2,3)4/h7,12H2,1-6H3

InChI Key

KYXBWEVNDUHIHQ-UHFFFAOYSA-N

SMILES

CCC(OC)(OC)[SiH2]C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.